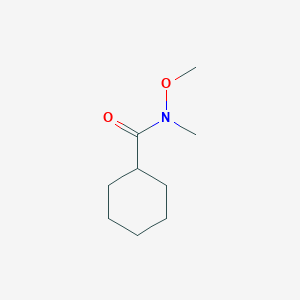

N-methoxy-N-methylcyclohexanecarboxamide

Cat. No. B1279678

Key on ui cas rn:

80783-98-8

M. Wt: 171.24 g/mol

InChI Key: MVBZPHKLBBUMNK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07696243B2

Procedure details

To the stirring solution of N-methyl-N-methoxy-cyclohexanecarboxamide (0.05 mol, 8.5 g) in 150 ml anhydrous THF at −10-0° C. (ice-NaCl bath) the solution of vinyl magnesium bromide (1M in THF, 0.1 mol, 100 ml) was added dropwise. The resulting mixture was stirred at 0° C. for 1 h (white solid formed), then at rt for 4 h (the solid dissolved). The resulting solution was added slowly by cannula into a well-cooled Erlenmeyer flask equipped with magnetic stirrer and thermometer, containing 0.5 L saturated aqueous NH4Cl, with such speed that the temperature stays between 0° C. and +10° C., at vigorous stirring. At higher temperatures oligomerization of the product occurs. The phases were separated; the aqueous one extracted with EtOAc (3×100 ml), and the combined organic extracts were washed with sat. aq. NH4Cl until pH<7 (5×50 ml, carefully removing all the N,O-dimethylhydroxylamine product), then washed with brine (100 ml), dried with Na2SO4, and concentrated under vacuum >80 mbar (taking care not to evaporate the volatile product). Yield 11.8 g of yellow oil containing pure vinylcyclohexylketone. Used in the next reaction without purification as 0.05 mol. 1H NMR (400 MHz, CDCl3) δ 6.41 (dd, 1H, 17.5 Hz, 10.3 Hz, Z—H—CH═C), 6.25 (dd, 1H, 17.5 Hz, 1.4 Hz, E-H—CH═C), 5.74 (dd, 1H, 10.3 Hz, 1.4 Hz, CO—CH═C), 2.60 (m, 1H, cyclohexyl CH—CO), 1.9-1.7 (m, 3H, cyclohexyl), 1.7-1.5 (m, 2H, cyclohexyl), 1.4-1.2 (m, 5H, cyclohexyl).

[Compound]

Name

ice NaCl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

CN(OC)[C:3]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].[CH:13]([Mg]Br)=[CH2:14].[NH4+].[Cl-]>C1COCC1>[CH:5]1([C:3](=[O:4])[CH:13]=[CH2:14])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(=O)C1CCCCC1)OC

|

[Compound]

|

Name

|

ice NaCl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)[Mg]Br

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.5 L

|

|

Type

|

reactant

|

|

Smiles

|

[NH4+].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was stirred at 0° C. for 1 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(white solid formed)

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

at rt for 4 h (the solid dissolved)

|

|

Duration

|

4 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution was added slowly by cannula into a well-cooled Erlenmeyer flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stays between 0° C. and +10° C., at vigorous stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous one extracted with EtOAc (3×100 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic extracts were washed with sat. aq. NH4Cl until pH<7 (5×50 ml

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

carefully removing all the N,O-dimethylhydroxylamine product),

|

WASH

|

Type

|

WASH

|

|

Details

|

then washed with brine (100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with Na2SO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum >80 mbar (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate the volatile product)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Yield 11.8 g of yellow oil containing pure vinylcyclohexylketone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Used in the next reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without purification as 0.05 mol

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |